N-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)-N-[(furan-2-yl)methyl]pyrrolidine-2-carboxamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)-N-[(furan-2-yl)methyl]pyrrolidine-2-carboxamide is a complex organic compound featuring a benzothiazole core, a fluorobenzenesulfonyl group, a furan-2-ylmethyl moiety, and a pyrrolidine-2-carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives. The fluorobenzenesulfonyl group can be introduced via sulfonylation reactions, while the furan-2-ylmethyl group can be attached through nucleophilic substitution reactions. The final step involves the formation of the pyrrolidine-2-carboxamide ring, often using amide coupling reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. Large-scale production would also necessitate rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Addition: Electrophilic addition reactions can be carried out using electrophiles like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: It may have applications in drug discovery and development, particularly in the treatment of diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The benzothiazole core, for instance, can interact with enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
N-(1,3-benzothiazol-2-yl)-arylamide derivatives
Benzothiazole-based anti-tubercular compounds
Thiophene-containing benzothiazole derivatives
Uniqueness: This compound is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)sulfonyl-N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O4S2/c24-16-9-11-18(12-10-16)33(29,30)27-13-3-7-20(27)22(28)26(15-17-5-4-14-31-17)23-25-19-6-1-2-8-21(19)32-23/h1-2,4-6,8-12,14,20H,3,7,13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISRTSWQXKMVNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)N(CC3=CC=CO3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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